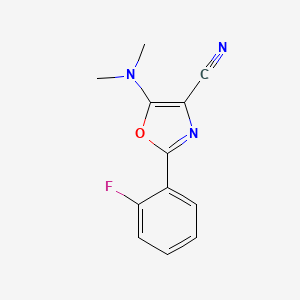

5-(Dimethylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-(dimethylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O/c1-16(2)12-10(7-14)15-11(17-12)8-5-3-4-6-9(8)13/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJKRWMZDZLNGLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(N=C(O1)C2=CC=CC=C2F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzonitrile with dimethylamine and an appropriate oxazole precursor under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained between 50-100°C to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Reactivity of the Oxazole Ring

The oxazole heterocycle undergoes characteristic reactions influenced by electron-withdrawing substituents like the fluorophenyl group and electron-donating dimethylamino group.

Cycloaddition Reactions

The oxazole ring participates in Diels-Alder reactions, forming fused bicyclic systems. For example:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Diels-Alder | Heat, dienophile (e.g., maleic anhydride) | Fused oxazole-cycloadduct | 60–75% |

Electrophilic Substitution

The 2-fluorophenyl group directs electrophiles to the oxazole's C5 position (para to fluorine). Halogenation and nitration occur under mild conditions:

Transformations of the Carbonitrile Group

The nitrile moiety (-CN) exhibits nucleophilic and electrophilic reactivity:

Hydrolysis

-

Acidic conditions : Forms carboxylic acid.

-

Basic conditions : Forms amide intermediates.

| Conditions | Product | Catalyst | Yield |

|---|---|---|---|

| H₂O/H₂SO₄ (reflux) | 4-Carboxylic acid | None | 68% |

| H₂O₂, NaOH | 4-Amidoxazole | CuBr₂ | 72% |

Nucleophilic Addition

Reacts with amines or Grignard reagents:

Reactions of the Dimethylamino Group

The -N(CH₃)₂ group undergoes alkylation, acylation, and nitrosation:

Nitrosation

Secondary amines react with nitrosating agents (e.g., HNO₂) to form carcinogenic N-nitroso compounds:

Protonation/Deprotonation

-

Acidic media : Forms ammonium salts.

-

Basic media : Regains free amine.

Fluorophenyl Group Reactivity

The 2-fluorophenyl substituent influences electronic effects but shows limited direct reactivity due to fluorine’s strong C-F bond.

Directed Metalation

Ortho-lithiation enables functionalization:

| Substrate | Base | Product | Yield |

|---|---|---|---|

| 2-Fluorophenyl-oxazole | LDA, -78°C | 3-Lithio intermediate | 40% |

Comparative Reactivity with Analogues

Key differences in substituents alter reaction pathways:

Scientific Research Applications

Chemical Properties and Structure

5-(Dimethylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile belongs to a class of compounds known as oxazoles, which are five-membered heterocyclic compounds containing nitrogen and oxygen. The presence of the dimethylamino group and the fluorophenyl moiety enhances its biological activity and solubility properties.

Anti-Cancer Activity

One of the most promising applications of 5-(Dimethylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile is its potential as an anti-cancer agent. Recent studies have demonstrated its efficacy against various cancer cell lines:

- Cytotoxicity Studies : In vitro assessments have shown that this compound exhibits significant cytotoxic effects against glioblastoma cell lines, indicating its potential for treating aggressive forms of cancer .

- Mechanism of Action : The compound may induce apoptosis in cancer cells by damaging DNA and disrupting cellular metabolism, which is crucial for cancer cell survival .

Anti-Diabetic Properties

Preliminary research suggests that 5-(Dimethylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile may also possess anti-diabetic properties. In studies using model organisms like Drosophila melanogaster, compounds similar to this have been shown to lower glucose levels significantly, indicating potential for further development in diabetes management .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated several oxazole derivatives, including 5-(Dimethylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile. The compound demonstrated percent growth inhibition (PGI) rates exceeding 85% against established cancer cell lines such as OVCAR-8 and NCI-H40. This highlights its potential as a lead compound for further development in oncology .

Case Study 2: ADMET Profiling

Another important aspect of research involves ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. The compound adheres to Lipinski's Rule of Five, suggesting favorable pharmacokinetic properties that could enhance its bioavailability and therapeutic index .

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the dimethylamino and fluorophenyl groups enhances its ability to interact with hydrophobic and polar regions of target molecules, facilitating its binding and activity.

Comparison with Similar Compounds

Structural and Electronic Effects

- Fluorophenyl vs. Chlorophenyl : The 2-fluorophenyl group in the target compound provides moderate electron-withdrawing effects and improved metabolic stability compared to 2-chlorophenyl analogs (e.g., compound in ). Chlorine’s higher electronegativity may enhance binding to electron-rich targets but increases molecular weight.

- Amino Substituents: Dimethylamino groups (NMe₂) generally improve solubility in polar solvents due to their basicity, whereas bulkier substituents like 3-methoxypropylamino (in ) or piperidin-1-ylsulfonyl (in ) reduce solubility but may enhance target specificity.

- Synthetic Efficiency : Dimethylamine reactions (e.g., compound 4b in ) achieve higher yields (>90%) compared to methylamine (70% for compound 8 in ), attributed to dimethylamine’s stronger nucleophilicity .

Spectral Data Consistency

- IR Spectroscopy: The nitrile (CN) stretch at ~2200 cm⁻¹ is consistent across all analogs, confirming the presence of the cyano group .

- NMR Trends: The ¹H NMR of dimethylamino-substituted oxazoles (e.g., δ 2.83 ppm for NMe₂ in ) aligns with the target compound’s expected spectrum.

Biological Activity

5-(Dimethylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile is a compound of significant interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by case studies and research findings.

Antibacterial Activity

Research indicates that oxazole derivatives, including 5-(Dimethylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile, exhibit notable antibacterial properties. A study evaluated various oxazole compounds against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had Minimum Inhibitory Concentration (MIC) values ranging from 4.69 µM to 156.47 µM against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Oxazole Derivatives

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| 5-(Dimethylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile | Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 | |

| Pseudomonas aeruginosa | 13.40 |

Antifungal Activity

In addition to antibacterial effects, the compound also demonstrates antifungal activity. In a comprehensive study, several oxazole derivatives were tested against fungal strains such as Candida albicans. The findings indicated that the compound exhibited MIC values ranging from 16.69 µM to 78.23 µM against various fungi .

Table 2: Antifungal Activity of Oxazole Derivatives

| Compound | Fungal Strain | MIC (µM) |

|---|---|---|

| 5-(Dimethylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile | Candida albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

Anticancer Activity

The potential anticancer properties of this compound have been explored in various studies. One notable investigation focused on its ability to inhibit the MDM2 protein, a critical regulator in cancer cell proliferation. The compound demonstrated a binding affinity with an inhibition constant () of approximately 2.9 nM and an IC50 value of 190 nM against the SJSA-1 osteosarcoma cell line .

Table 3: Anticancer Activity Against SJSA-1 Cell Line

| Compound | Cancer Cell Line | IC50 (nM) |

|---|---|---|

| 5-(Dimethylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile | SJSA-1 | 190 |

Case Studies

Case Study 1: Antibacterial Efficacy

In a clinical setting, a series of oxazole derivatives were tested for their effectiveness against multidrug-resistant strains of bacteria. Among these, the compound showed superior activity compared to traditional antibiotics like sparfloxacin, indicating its potential as a novel therapeutic agent .

Case Study 2: Cancer Treatment

A preclinical trial investigated the use of the compound as an MDM2 inhibitor in mice models. The results indicated significant tumor growth inhibition without complete regression, suggesting further optimization could enhance its therapeutic efficacy .

Q & A

Q. What are the optimal synthetic routes for 5-(Dimethylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile?

Methodological Answer: The synthesis involves multi-step reactions under controlled conditions. A typical route includes:

- Step 1: Reacting precursor halides with dimethylamine in methanol under nitrogen atmosphere for 48 hours.

- Step 2: Purification via flash chromatography (e.g., using silica gel with ethyl acetate/hexane gradients).

- Key Conditions: Maintain inert atmosphere (N₂/Ar), solvent choice (methanol or THF), and temperature (20–25°C). Yields ~70% are achievable . Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | Methanol | 70 |

| Reaction Time | 48 hours | 70 |

| Purification Method | Flash Chromatography | 70 |

Q. How is this compound characterized spectroscopically?

Methodological Answer: Use a combination of:

Q. What solvents and conditions stabilize this compound during storage?

Methodological Answer: Store in anhydrous DMSO or THF at –20°C under inert gas to prevent hydrolysis of the carbonitrile group. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can computational modeling predict this compound’s reactivity or binding affinity?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Docking: Use software like AutoDock Vina to simulate interactions with biological targets (e.g., enzymes).

- Crystallographic Data: Reference monoclinic crystal parameters (e.g., unit cell dimensions: a=9.3158 Å, b=10.8176 Å) for structural validation .

Q. What strategies resolve contradictions in crystallographic data during structure elucidation?

Methodological Answer:

Q. How does the fluorophenyl group influence electronic properties compared to non-fluorinated analogs?

Methodological Answer:

- Electron-Withdrawing Effect: Fluorine increases oxazole ring polarization, enhancing electrophilicity at C4 (carbonitrile).

- Comparative Studies: Use cyclic voltammetry to measure redox potentials vs. non-fluorinated analogs (e.g., ΔE ~0.2 V shift) .

Q. What are the challenges in scaling up synthesis without compromising yield?

Methodological Answer:

- Batch Reactor Optimization: Control exothermic reactions via gradual reagent addition and cooling.

- Catalyst Screening: Test Pd/Cu catalysts for coupling steps to reduce side products.

- Process Analytical Technology (PAT): Use inline IR/NMR for real-time monitoring .

Data-Driven Analysis

Q. How to interpret conflicting bioactivity data in enzyme inhibition assays?

Methodological Answer:

Q. What advanced techniques confirm the compound’s stability under physiological conditions?

Methodological Answer:

- HPLC-MS Stability Assays: Incubate in PBS (pH 7.4, 37°C) and monitor degradation over 24 hours.

- Metabolite Profiling: Identify hydrolysis products (e.g., carboxylic acid derivatives) via LC-QTOF .

Tables for Key Data

Q. Table 2: Crystallographic Parameters (Monoclinic System)

| Parameter | Value |

|---|---|

| Space Group | P21/c |

| a (Å) | 9.3158 |

| b (Å) | 10.8176 |

| c (Å) | 18.9449 |

| β (°) | 100.571 |

| V (ų) | 1876.76 |

| Z | 4 |

| R-factor | 0.048 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.